molecular formula C21H33N3O2 B3818852 1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide

1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B3818852
M. Wt: 359.5 g/mol
InChI Key: XAIQPEHWVNBLEU-UHFFFAOYSA-N
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Description

The compound “1’-[2-(2,3-dimethylphenoxy)ethyl]-1,4’-bipiperidine-4’-carboxamide” is a complex organic molecule. It contains a bipiperidine ring, which is a type of piperidine ring, a common motif in many pharmaceuticals and natural products. It also has a carboxamide group, which is a functional group that is often involved in drug-receptor interactions. The presence of the 2,3-dimethylphenoxy group suggests that this compound may have unique physicochemical properties .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve the formation of the bipiperidine ring, followed by the introduction of the 2,3-dimethylphenoxy group and the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The bipiperidine ring could potentially exist in various conformations, and the spatial arrangement of the different groups could significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[2-(2,3-dimethylphenoxy)ethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-7-6-8-19(18(17)2)26-16-15-23-13-9-21(10-14-23,20(22)25)24-11-4-3-5-12-24/h6-8H,3-5,9-16H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQPEHWVNBLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[2-(2,3-Dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide

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